N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Description

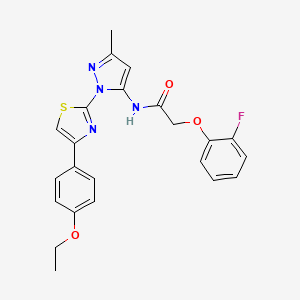

The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide features a pyrazole core substituted with a thiazole ring (positioned at the 2-yl group) bearing a 4-ethoxyphenyl substituent. The acetamide moiety is further modified with a 2-fluorophenoxy group.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3S/c1-3-30-17-10-8-16(9-11-17)19-14-32-23(25-19)28-21(12-15(2)27-28)26-22(29)13-31-20-7-5-4-6-18(20)24/h4-12,14H,3,13H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENIEQSDOSEETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Fluorophenoxy (target) vs. fluorophenyl (): The phenoxy group introduces steric and electronic differences, possibly altering target selectivity .

Core Heterocycles :

- Thiazole (target) vs. triazole (): Thiazole’s sulfur and nitrogen atoms facilitate hydrogen bonding, while triazoles offer π-stacking versatility .

- Pyrazole-thiazole (target) vs. imidazothiazole (): The latter’s fused ring system may enhance rigidity and binding affinity .

Pharmacological Implications: Anti-exudative activity in acetamide derivatives () suggests the target’s fluorophenoxy group could confer similar effects via COX-2 inhibition . Ethoxyphenyl’s lipophilicity may improve blood-brain barrier penetration compared to chlorophenyl analogs () .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:

- Thiazole Formation : Cyclization of 4-ethoxyphenyl thioamide intermediates with α-haloketones under acidic/basic conditions to generate the thiazole core .

- Pyrazole Functionalization : Coupling the thiazole moiety with 3-methyl-1H-pyrazole via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Acetamide Linkage : Introducing the 2-(2-fluorophenoxy)acetamide group through amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can structural confirmation be achieved for this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenoxy, ethoxyphenyl) .

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H]+ ion) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm for acetamide) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiazole-pyrazole hybrids):

- Enzyme Inhibition : Test against kinases (e.g., mTOR) or receptors (e.g., mGluR5) using fluorescence-based assays .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Variable Substituents : Synthesize derivatives with modified groups (e.g., replace ethoxy with methoxy, fluorophenoxy with chlorophenoxy) .

- Bioisosteric Replacement : Substitute thiazole with oxazole or triazole to assess impact on target binding .

- Pharmacokinetic Profiling : Evaluate logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to refine drug-like properties .

- Example SAR Table :

| Derivative | R1 (Ethoxy) | R2 (Fluorophenoxy) | IC50 (μM) |

|---|---|---|---|

| Parent | -OCH2CH3 | -O-C6H4-F | 0.85 |

| Derivative A | -OCH3 | -O-C6H4-F | 1.20 |

| Derivative B | -OCH2CH3 | -O-C6H4-Cl | 0.45 |

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, cell passage number) across labs .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-specific biases .

Q. What computational strategies can predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., mGluR5 homology model) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Q. How to design experiments for elucidating metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

- Isotope Labeling : Use C-labeled acetamide group to track metabolic fate in rodent models .

- CYP Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Methodological Notes

- Key Citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Journal of Heterocyclic Chemistry) .

- Technical Rigor : Emphasized reproducibility via step-by-step protocols and validation metrics (e.g., ≥95% purity for bioassays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.